molecular formula C24H16ClFN4OS B2890944 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 946359-88-2

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2890944
M. Wt: 462.93
InChI Key: ZESKCCRFPKBLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H16ClFN4OS and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone and its derivatives have been investigated for their potential anti-inflammatory properties. A study found that certain derivatives exhibited significant anti-inflammatory activity, comparable to known anti-inflammatory drugs, without the presence of a carboxyl group in their structure, which potentially reduces gastric irritation (Karande & Rathi, 2017).

Structural Characterization

The compound has been synthesized and characterized for its structural properties. Crystallographic studies were conducted to understand its molecular conformation and structural details (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition

Triazole derivatives, including the mentioned compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. Their efficiency was assessed using various techniques, and the relationship between their molecular structure and inhibition efficiency was explored (Li, He, Pei, & Hou, 2007).

Antimicrobial and Antifungal Activities

Derivatives of the compound have been synthesized and tested for antimicrobial and antifungal activities. Studies have shown that some derivatives exhibit significant activity against various bacterial and fungal strains, making them potential candidates for pharmaceutical applications (Various Authors, 2020).

Photochemical Studies

The compound's derivatives have also been studied for their photochemical properties. Research in this area focuses on understanding the photochemical behavior and stability of these molecules (Fu, Scheffer, Trotter, & Yang, 1998).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKCCRFPKBLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.